5-nonyl-5H-oxathiole 2,2-dioxide
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Overview
Description
5-nonyl-5H-oxathiole 2,2-dioxide is an organic compound with the molecular formula C₁₂H₂₂O₃S. It is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a member of the oxathiolane family.
Preparation Methods
The synthesis of 5-nonyl-5H-oxathiole 2,2-dioxide typically involves the reaction of nonyl alcohol with sulfur dioxide and an oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the oxathiole ring. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-nonyl-5H-oxathiole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-nonyl-5H-oxathiole 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-nonyl-5H-oxathiole 2,2-dioxide involves its interaction with molecular targets through its sulfone group. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
5-nonyl-5H-oxathiole 2,2-dioxide can be compared with other similar compounds, such as:
5-methyl-5H-oxathiole 2,2-dioxide: This compound has a similar structure but with a methyl group instead of a nonyl group, leading to different chemical and physical properties.
5-ethyl-5H-oxathiole 2,2-dioxide: Another similar compound with an ethyl group, which also exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its longer nonyl chain, which can influence its solubility, reactivity, and interaction with other molecules .
Properties
CAS No. |
54996-71-3 |
---|---|
Molecular Formula |
C12H22O3S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
5-nonyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-8-9-12-10-11-16(13,14)15-12/h10-12H,2-9H2,1H3 |
InChI Key |
QHJNAOSQANTVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1C=CS(=O)(=O)O1 |
Origin of Product |
United States |
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